
AZO-TERT-OCTANE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’-Azobis(2,4,4-trimethylpentane) is a chemical compound with the molecular formula C16H34N2. It is an oil-soluble azo polymerization initiator that generates polymerization active species consisting only of hydrocarbons . This compound is commonly used in the manufacturing of plastics and photocurable materials due to its ability to initiate polymerization reactions .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Azobis(2,4,4-trimethylpentane) involves the reaction of 2,4,4-trimethylpentane with azobisisobutyronitrile (AIBN) under specific conditions. The reaction typically requires a solvent such as toluene and is carried out at elevated temperatures to facilitate the formation of the azo compound .
Industrial Production Methods
In industrial settings, the production of 2,2’-Azobis(2,4,4-trimethylpentane) follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The compound is then purified through crystallization or distillation processes to remove any impurities .
Analyse Des Réactions Chimiques
Types of Reactions
2,2’-Azobis(2,4,4-trimethylpentane) primarily undergoes decomposition reactions to generate free radicals, which are essential for initiating polymerization reactions. The compound can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Decomposition: The decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) is typically carried out at temperatures around 110°C in diphenyl ether.
Oxidation and Reduction: These reactions may involve reagents such as hydrogen peroxide or sodium borohydride, depending on the desired outcome.
Major Products Formed
The primary products formed from the decomposition of 2,2’-Azobis(2,4,4-trimethylpentane) are free radicals, which then initiate the polymerization of monomers to form polymers .
Applications De Recherche Scientifique
2,2’-Azobis(2,4,4-trimethylpentane) has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’-Azobis(2,4,4-trimethylpentane) involves the generation of free radicals through the decomposition of the azo group. These free radicals then initiate the polymerization of monomers by breaking the double bonds and forming new covalent bonds, leading to the formation of long polymer chains . The molecular targets and pathways involved in this process are primarily related to the radical polymerization mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azobisisobutyronitrile (AIBN): A commonly used azo initiator with a similar mechanism of action but different structural properties.
2,2’-Azobis(2-methylbutyronitrile): Another azo initiator with comparable applications but distinct chemical characteristics.
1,1’-Azobis(cyclohexanecarbonitrile): Used for similar purposes but has a different molecular structure and decomposition temperature.
Uniqueness
2,2’-Azobis(2,4,4-trimethylpentane) is unique due to its oil-solubility and ability to generate polymerization active species consisting only of hydrocarbons. This makes it particularly suitable for applications in non-aqueous systems and high-temperature polymerization processes .
Propriétés
Numéro CAS |
39198-34-0 |
|---|---|
Formule moléculaire |
C16H34N2 |
Poids moléculaire |
254.45 g/mol |
Nom IUPAC |
bis(2,4,4-trimethylpentan-2-yl)diazene |
InChI |
InChI=1S/C16H34N2/c1-13(2,3)11-15(7,8)17-18-16(9,10)12-14(4,5)6/h11-12H2,1-10H3 |
Clé InChI |
WPKWPKDNOPEODE-UHFFFAOYSA-N |
SMILES |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
SMILES canonique |
CC(C)(C)CC(C)(C)N=NC(C)(C)CC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethanaminium, 2-[[2-cyano-3-[4-[ethyl(phenylmethyl)amino]phenyl]-1-oxo-2-propen-1-yl]oxy]-N,N,N-trimethyl-, chloride (1:1)](/img/structure/B1620131.png)

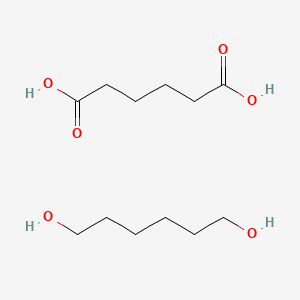
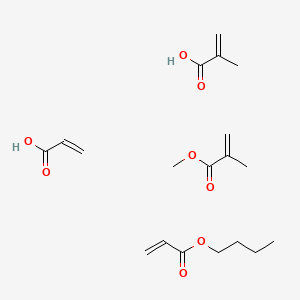
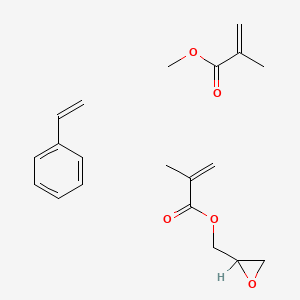
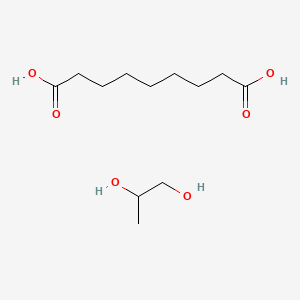
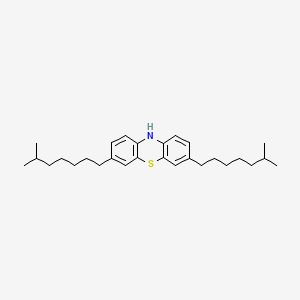
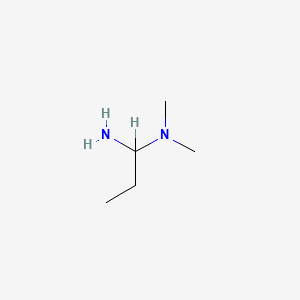
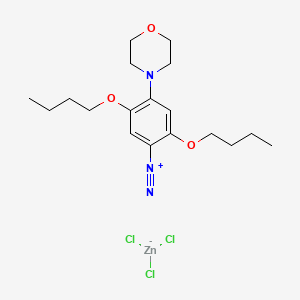
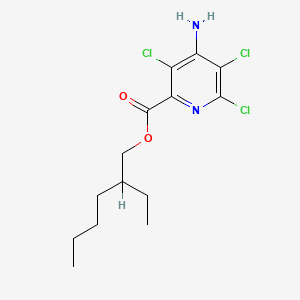
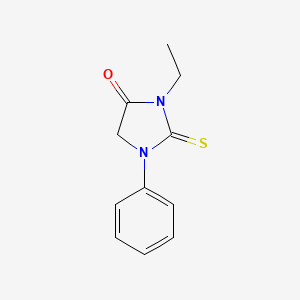

![N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;2-(chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol](/img/structure/B1620153.png)
![Butanoyl chloride, 2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-](/img/structure/B1620154.png)
